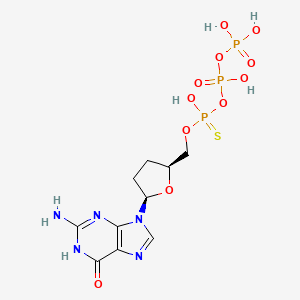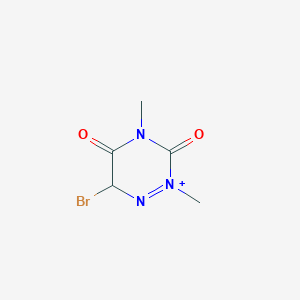
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with bromine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process may also include purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazine ring may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted triazine derivative.
科学研究应用
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
作用机制
The mechanism of action of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methyl groups on the triazine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Lacks the bromine substituent.
6-chloro-2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Contains a chlorine atom instead of bromine.
2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Similar structure but without halogen substitution.
Uniqueness
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs .
属性
分子式 |
C5H7BrN3O2+ |
|---|---|
分子量 |
221.03 g/mol |
IUPAC 名称 |
6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione |
InChI |
InChI=1S/C5H7BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h3H,1-2H3/q+1 |
InChI 键 |
DTAKUIPXSUKIOK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(N=[N+](C1=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


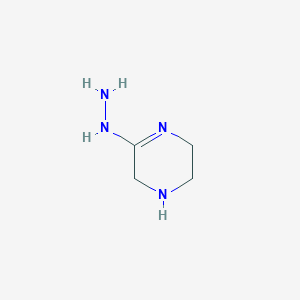

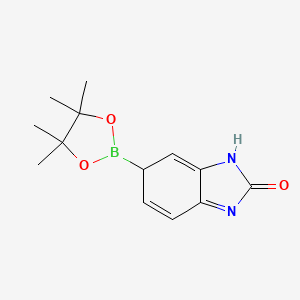
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


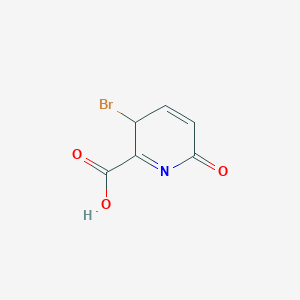

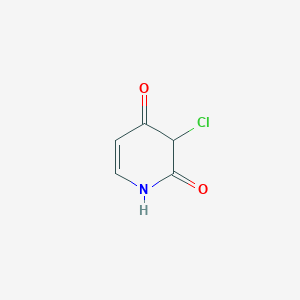
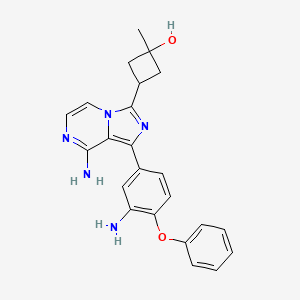

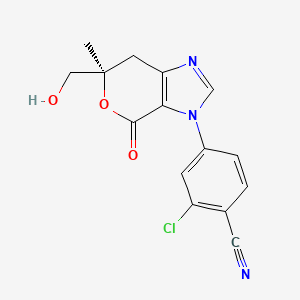
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
